An In-depth Technical Guide to the Crystal Structure of Tetragonal Zinc Arsenide (Zn₃As₂)
An In-depth Technical Guide to the Crystal Structure of Tetragonal Zinc Arsenide (Zn₃As₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of the room-temperature tetragonal phase of zinc arsenide (Zn₃As₂), a semiconductor material of significant interest. This document details its crystallographic parameters, atomic coordination, and the experimental methodologies employed for its characterization.
Introduction to Zinc Arsenide (Zn₃As₂)
Zinc arsenide (Zn₃As₂) is a binary inorganic compound that forms gray, tetragonal crystals.[1][2] It is a semiconductor with a band gap of approximately 1.0 eV, making it a material of interest for various electronic and optoelectronic applications.[1][2][3] The crystalline structure of Zn₃As₂ is notably similar to that of cadmium arsenide (Cd₃As₂), zinc phosphide (B1233454) (Zn₃P₂), and cadmium phosphide (Cd₃P₂).[1][2]
Zn₃As₂ exhibits polymorphism, meaning it can exist in different crystal structures depending on the temperature. At room temperature, it adopts a tetragonal form. This phase transitions to a different tetragonal structure at 190 °C and to a third phase at 651 °C.[1][2] This guide focuses on the well-characterized, room-temperature tetragonal phase.
Crystallographic Data of Tetragonal Zn₃As₂
The room-temperature phase of Zn₃As₂ is a complex tetragonal structure. There has been historical discussion regarding its precise space group and lattice parameters, with early reports suggesting a simpler cubic or a smaller tetragonal cell.[4][5] However, more detailed single-crystal X-ray diffraction studies have established a body-centered tetragonal unit cell.[4][5]
The crystallographic data for the primary room-temperature tetragonal phase of Zn₃As₂ is summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [1][2][6] |
| Space Group | I4₁cd (No. 110) | [7] |
| Lattice Parameters | a = 11.784 Å, c = 23.652 Å | [4] |
| c/a ratio | 2.007 | [4] |
| Formula Units (Z) | 160 atoms per unit cell | [4] |
| Density | 5.53 g/cm³ | [1][2] |
Atomic Structure and Coordination
The crystal structure of tetragonal Zn₃As₂ is characterized by a complex arrangement of zinc and arsenic atoms. Within this structure, the zinc atoms are tetrahedrally coordinated to four arsenic atoms, forming ZnAs₄ tetrahedra.[1][7] These tetrahedra share corners and edges.[7] The arsenic atoms are each surrounded by six zinc atoms, which form the vertices of a distorted cube.[1]
There are multiple inequivalent sites for both zinc and arsenic atoms within the unit cell, leading to a range of Zn-As bond distances. These distances typically fall between 2.45 Å and 2.94 Å.[7] The coordination environment can be described as follows:
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Zn²⁺ ions: Each zinc ion is bonded to four As³⁻ ions, forming ZnAs₄ tetrahedra. Some of these tetrahedra are distorted.[7]
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As³⁻ ions: Each arsenic ion is bonded to six Zn²⁺ ions in a 6-coordinate geometry.[7]
Experimental Determination of Crystal Structure
The determination of the crystal structure of materials like tetragonal Zn₃As₂ primarily relies on diffraction techniques, which probe the arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the most powerful technique for determining the precise crystal structure of a material.
Methodology:
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Crystal Growth: High-quality single crystals of Zn₃As₂ are required. These can be grown from a melt of a stoichiometric mixture of zinc and arsenic in a sealed quartz tube, followed by slow cooling.[4]
-
Crystal Selection and Mounting: A small, well-formed single crystal is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at room temperature.
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Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and the symmetry of the crystal, leading to the assignment of a space group. The positions of the atoms within the unit cell are then determined using computational methods (e.g., direct methods or Patterson synthesis). Finally, the structural model is refined to achieve the best possible fit with the experimental data.
Powder X-ray Diffraction (PXRD)
Powder XRD is used to identify the crystalline phases present in a sample and to determine lattice parameters.
Methodology:
-
Sample Preparation: A polycrystalline sample of Zn₃As₂ is finely ground to a homogeneous powder to ensure random orientation of the crystallites.
-
Data Collection: The powder sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles. The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
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Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions of the diffraction peaks are used to determine the lattice parameters of the unit cell. The overall pattern can be compared to databases for phase identification. It is important to note that preferred orientation of the powder particles can be a challenge in PXRD analysis of Zn₃As₂.[5]
Phase Transitions of Zinc Arsenide
The relationship between the different phases of zinc arsenide can be visualized as a function of temperature. The room-temperature α-phase transitions to the α'-phase at 190 °C and subsequently to the β-phase at 651 °C.
References
- 1. Zinc arsenide - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. researchgate.net [researchgate.net]
- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Zinc Arsenide - Zn3As2 [steeldata.info]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
